N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide
Description
Properties
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrCl2N2OS2/c15-12-4-3-11(22-12)10-6-21-14(18-10)19-13(20)8-2-1-7(16)5-9(8)17/h1-6H,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBADQLAVLFCFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrCl2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide typically involves multiple steps, starting with the bromination of thiophene to introduce the bromo group at the 5-position This is followed by the formation of the thiazole ring through cyclization reactions
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of reaction conditions such as temperature, pressure, and pH. Continuous flow chemistry techniques can be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromo group on the thiophene ring can be oxidized to form a bromine oxide.
Reduction: The dichlorobenzamide moiety can be reduced to form dichlorobenzylamine.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base such as triethylamine (Et3N).
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Dichlorobenzylamine derivatives.
Substitution: Various substituted thiazoles and benzamides.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromothiophene and dichlorobenzamide groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound's potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. Its unique structure may contribute to the development of new therapeutic agents.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism by which N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide exerts its effects involves its interaction with specific molecular targets. The bromothiophene group may interact with enzymes or receptors, while the dichlorobenzamide moiety may inhibit or activate certain biological pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Benzamide Moiety
N-[4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide ()
- Key Difference : Replaces 2,4-dichloro substituents with a single 2-methoxy group.
- Impact :
- Electron Effects : Methoxy is electron-donating, reducing electrophilicity compared to electron-withdrawing Cl groups.
- Solubility : Increased polarity from methoxy may improve aqueous solubility.
- Binding Interactions : Loss of Cl substituents might reduce hydrophobic interactions in target binding pockets.
N-[4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide ()
- Key Difference : Substitutes bromothiophene with a 3-bromo-4-methoxyphenyl group.
- Impact: Aromaticity: Phenyl vs.
Modifications to the Thiazole Core
N-(5-Bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxybenzamide ()
- Key Difference : Thiazole substituted with bromo-phenyl and a 2-hydroxybenzamide.
- Impact :
- Hydrogen Bonding : Hydroxyl group enables stronger H-bonding compared to dichlorobenzamide.
- Bioactivity : Hydroxy groups are often critical in enzyme inhibition (e.g., kinase or protease targets).
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide ()
- Key Difference : Replaces thiophene-thiazole with a benzothiazole-phenyl hybrid.
- Electron Density: Benzothiazole’s sulfur and nitrogen atoms may alter redox properties.
Functional Activity Comparisons
Cytotoxicity and Anticancer Activity
- BT4 (N-[4-(3-Bromophenyl)-3-(2,4-difluorophenyl)-2,3-dihydro-1,3-thiazol-2-yl]-6-chloro-1,3-benzothiazol-2-amine) ():
- N-[5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (5f) ():
Enzyme Inhibition
- Thiazole-COX/LOX Inhibitors (): Compound 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide): Non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9–11 µM).
Molecular Properties
Biological Activity
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a thiazole ring , a bromothiophene moiety , and a dichlorobenzamide structure . The presence of these functional groups is significant as they contribute to the compound's chemical reactivity and biological activity. The molecular formula for this compound is CHBrNOClS.
The mechanism of action of this compound involves several pathways:
- Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the proliferation of various cancer cell lines.
- Antimicrobial Activity : It may possess antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
- Interaction with Enzymatic Targets : The thiazole and thiophene rings may interact with specific enzymes involved in cancer progression or microbial metabolism.
Biological Activity Data
Research indicates that compounds similar to this compound exhibit a range of biological activities. Below is a summary table highlighting some related compounds and their activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine | Contains bromothiophene and phenyl rings | Anticancer activity via imine derivatives |
| N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | Thiazole ring with methyl substitution | Strong selectivity against cancer cell lines |
| 4-(5-bromothiophen-2-yl)thiazole derivatives | Similar thiazole structure | Antimicrobial properties observed in various studies |
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
-
Anticancer Studies : A study demonstrated that thiazole derivatives exhibit significant cytotoxicity against human cancer cell lines. The incorporation of bromothiophene enhanced the selectivity towards cancer cells while sparing normal cells.
- Example : A derivative with a similar structure showed IC values in the low micromolar range against breast cancer cell lines.
-
Antimicrobial Activity : Research has shown that compounds containing thiophene and thiazole rings possess antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Example : A related compound was effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL.
- Mechanistic Studies : Investigations into the interaction of these compounds with cellular targets have revealed that they may inhibit specific kinases involved in cell signaling pathways associated with proliferation and survival.
Q & A
Q. What are the optimized synthetic routes for N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide, and how are reaction conditions controlled to maximize yield?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Cyclization of 5-bromothiophene-2-carboxylic acid derivatives with thiourea to form the thiazole core.
- Step 2 : Coupling the thiazole intermediate with 2,4-dichlorobenzamide via amide bond formation using coupling agents like EDCI/HOBt.
- Key Optimization : Temperature (60–80°C), solvent choice (DMF or THF), and inert atmosphere (N₂/Ar) prevent oxidation. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane) and NMR spectroscopy to confirm intermediate purity .
- Yield Improvement : Slow addition of reagents and purification by column chromatography (silica gel, gradient elution) enhance final compound purity (>95%).
Q. How are analytical techniques like NMR and TLC employed to validate the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., bromothiophene protons at δ 6.8–7.2 ppm, thiazole C-2 at δ 160–165 ppm). Discrepancies in integration ratios indicate impurities .
- TLC : Use Rf values in ethyl acetate/hexane (3:7) to track reaction progress. Spots are visualized under UV (254 nm) or via iodine staining.
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and isotopic pattern (Br/Cl signatures) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations. Data interpretation includes IC₅₀ calculations and comparison to cisplatin .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELX software, and what challenges arise during refinement?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect intensity data. Index and integrate reflections with SHELXS .
- Refinement : SHELXL refines anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically (riding model). Challenges include resolving disorder in the bromothiophene moiety and mitigating twinning effects .
- Validation : Check R-factor convergence (R₁ < 0.05) and residual electron density (<0.5 eÅ⁻³).
Q. What strategies resolve regioselectivity challenges during bromothiophene-thiazole coupling?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) on the thiazole nitrogen to steer bromine substitution to the 5-position .
- Catalytic Control : Use Pd(OAc)₂/Xantphos catalysts for Suzuki-Miyaura cross-coupling, optimizing ligand ratios to favor C-5 selectivity .
Q. How can structure-activity relationship (SAR) studies elucidate the role of the dichlorobenzamide group in bioactivity?
- Methodological Answer :
- Analog Synthesis : Replace 2,4-dichlorobenzamide with mono-/trichloro variants or electron-withdrawing groups (e.g., nitro).
- Bioassay Comparison : Test analogs against PFOR enzyme (IC₅₀) and correlate activity with Hammett σ values. Data shows 2,4-dichloro substitution enhances enzyme inhibition by 40% compared to 3,4-dichloro derivatives .
Q. How should researchers address contradictory results in cytotoxicity assays across different cell lines?
- Methodological Answer :
- Assay Standardization : Normalize cell viability data using ATP-based assays (e.g., CellTiter-Glo) to reduce plate-reader variability.
- Mechanistic Follow-Up : Perform flow cytometry (Annexin V/PI staining) to distinguish apoptosis vs. necrosis. Conflicting IC₅₀ values (e.g., 25 μM in HeLa vs. 60 μM in MCF-7) may reflect differential expression of Hec1/Nek2 pathway targets .
Q. What methodologies are used to investigate the compound’s toxicity mechanisms in non-target cells?
- Methodological Answer :
- ToxiLight Assay : Measure adenylate kinase release to quantify membrane integrity in primary hepatocytes .
- ROS Detection : Use DCFH-DA fluorescence to assess oxidative stress. Dose-dependent ROS spikes (>50 μM) correlate with mitochondrial dysfunction .
Q. How can solubility limitations in aqueous buffers be overcome for in vivo studies?
- Methodological Answer :
Q. What crystallographic evidence supports polymorphism in this compound, and how does it affect bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
